2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
Description
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Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLZKGTYEXIKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The benzimidazole core is a key component in many functional molecules used in a variety of applications, including pharmaceuticals.
Mode of Action
The benzimidazole core is known to interact with various targets in different ways depending on the specific compound.
Biochemical Pathways
Compounds containing a benzimidazole core have been found to be involved in a diverse range of biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 6457±550 °C, a predicted density of 113±01 g/cm3, and a predicted pKa of 873±010. These properties may influence its bioavailability.
Biological Activity
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate, a compound characterized by the presence of a benzimidazole moiety, piperidine ring, and acetamide group, has garnered attention for its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula: C24H27ClN4O5
- Molecular Weight: 486.95 g/mol
- IUPAC Name: 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide; oxalic acid
The biological activity of this compound can be attributed to its structural features:
- Benzimidazole Group: Known for its anticancer and antimicrobial properties, the benzimidazole moiety can interact with DNA and inhibit cell division.
- Piperidine Ring: This structure is often associated with neuroactive compounds, suggesting potential effects on neurotransmitter systems.
- Acetamide Functionality: Acetamides have been shown to possess analgesic and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds containing benzimidazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi.
- Anticancer Potential: The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been well-documented, particularly against colorectal cancer cell lines.
Antimicrobial Studies
A study on related benzimidazole derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC):
Anticancer Studies
In vitro studies have assessed the anticancer activity of related compounds against human colorectal carcinoma cell lines (HCT116):
- IC50 Values:
Case Studies
Several studies have explored the pharmacological potential of benzimidazole derivatives:
- Study on Benzimidazole Derivatives: A series of benzimidazole compounds were synthesized and evaluated for their anticancer and antimicrobial properties. The findings suggested that modifications to the piperidine and acetamide groups could enhance biological activity .
- Synthesis and Evaluation of Antimicrobial Activity: Another study focused on synthesizing new benzimidazole derivatives and testing their efficacy against various pathogens. Results indicated that certain structural modifications significantly increased their antimicrobial potency .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O5 |
| Molecular Weight | 486.95 g/mol |
| Antimicrobial Activity (MIC) | Ranges from 1.27 to 2.65 µM |
| Anticancer Activity (IC50) | Ranges from 4.53 to 9.99 µM |
Q & A
Q. Purity Assurance :
- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress .
- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms structural integrity (e.g., ¹H and ¹³C NMR for piperidine and benzyl proton shifts) . Mass spectrometry (MS) validates molecular weight .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?
Advanced Data Analysis
Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological steps include:
- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃, as polar solvents influence benzoimidazole proton shifts .
- Variable-temperature NMR : Detect dynamic processes (e.g., piperidine ring puckering) that alter peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .
- Cross-validation : Compare with structurally analogous compounds (e.g., ’s pyridyl-benzimidazole derivatives) .
What strategies optimize reaction yields during the synthesis of the benzoimidazole-piperidine intermediate?
Advanced Reaction Optimization
Key factors include:
- Catalyst selection : Use palladium catalysts for Suzuki couplings or copper for Ullmann-type reactions to form the benzoimidazole-piperidine bond .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature control : Microwave-assisted synthesis reduces reaction times and improves yields for heterocycle formation .
- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) to prevent side reactions .
How does the oxalate counterion influence the compound’s physicochemical properties and stability?
Q. Advanced Physicochemical Analysis
- Solubility : Oxalate improves aqueous solubility compared to the free base, critical for in vitro assays .
- Stability : Hygroscopicity of the oxalate salt requires storage under anhydrous conditions. Thermogravimetric analysis (TGA) assesses decomposition thresholds (e.g., used TGA for thermal stability) .
- Crystallinity : X-ray diffraction (XRD) reveals salt formation impacts crystal packing and melting point .
What computational approaches predict the compound’s reactivity or binding affinity for target proteins?
Q. Advanced Computational Modeling
- Density Functional Theory (DFT) : Models electronic properties of the benzoimidazole ring and acetamide group to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens against targets like histamine receptors (analogous to ’s dual H1/H4 ligands) using software like AutoDock .
- MD simulations : Assess stability of the oxalate salt in biological membranes .
How can researchers design assays to evaluate the compound’s biological activity while minimizing off-target effects?
Q. Advanced Biological Assay Design
- Target selection : Prioritize receptors common to benzoimidazole derivatives (e.g., kinase or GPCR targets) .
- Dose-response curves : Use IC₅₀/EC₅₀ measurements in cell-based assays (e.g., cytotoxicity in cancer lines) .
- Selectivity screening : Compare activity against related isoforms (e.g., CYP450 enzymes) to identify off-target interactions .
- Metabolic stability : Liver microsome assays predict pharmacokinetic profiles .
What experimental and analytical methods address stability challenges in long-term storage of the compound?
Q. Advanced Stability Studies
- Forced degradation : Expose to heat, light, and humidity to identify degradation products via LC-MS .
- pH stability : Test solubility and integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .
- Excipient compatibility : Screen with common stabilizers (e.g., lactose, PVP) for formulation studies .
How do structural modifications to the 2-chlorobenzyl or piperidine groups alter the compound’s pharmacological profile?
Q. Advanced SAR Analysis
- Piperidine substitution : Replace with morpholine (oxygen-containing) to enhance solubility or with bulky groups to improve target selectivity .
- Chlorobenzyl variants : Test 3- or 4-chloro analogs to assess steric and electronic effects on receptor binding (similar to ’s thiazole derivatives) .
- Oxalate replacement : Compare with hydrochloride or citrate salts for altered release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
